![molecular formula C21H21NO4S B15124055 benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15124055.png)
benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[320]heptane-2-carboxylate is a complex organic compound known for its unique bicyclic structure This compound contains a beta-lactam ring fused with a seven-membered ring, which is essential for its biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate involves several steps. One common method starts with the preparation of the beta-lactam ring, followed by the introduction of the benzhydryl group and other substituents. The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely. The final product is purified using techniques such as crystallization or chromatography to achieve the desired level of purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial properties.
Medicine: It is investigated for its potential use in developing new antibiotics, particularly against resistant strains of bacteria.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. One key target is the beta-lactamase enzyme, which is responsible for breaking down beta-lactam antibiotics. By inhibiting this enzyme, the compound can enhance the effectiveness of other antibiotics. The pathways involved in this mechanism include the binding of the compound to the active site of the enzyme, preventing it from interacting with its natural substrates.
Vergleich Mit ähnlichen Verbindungen
Benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific stereochemistry and functional groups. Similar compounds include:
Tazobactam: Another beta-lactamase inhibitor with a similar structure but different substituents.
Clavulanic Acid: A beta-lactamase inhibitor with a different bicyclic structure.
Sulbactam: Another beta-lactamase inhibitor with a different set of functional groups.
These compounds share some similarities in their mechanism of action but differ in their chemical structures and specific applications.
Eigenschaften
Molekularformel |
C21H21NO4S |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
benzhydryl 3-(hydroxymethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H21NO4S/c1-21(13-23)19(22-16(24)12-17(22)27-21)20(25)26-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17-19,23H,12-13H2,1H3 |
InChI-Schlüssel |
LXUXXIBHDIFSHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N2C(S1)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



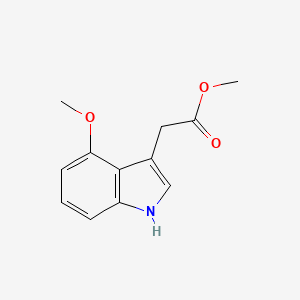
![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B15123978.png)
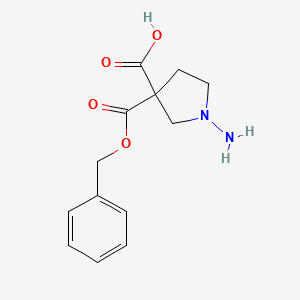
![Tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B15123989.png)
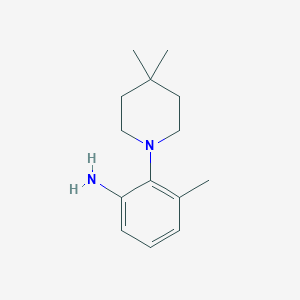
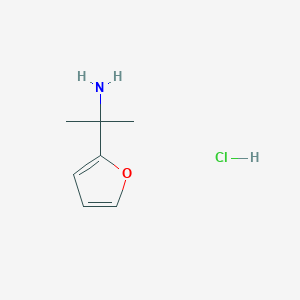
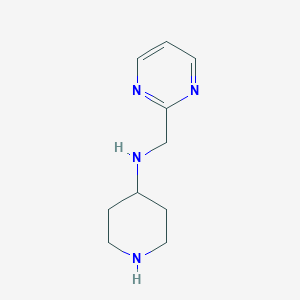
![Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate](/img/structure/B15124011.png)

![1-(4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl)-6-[(E)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B15124019.png)
![2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetic acid](/img/structure/B15124024.png)
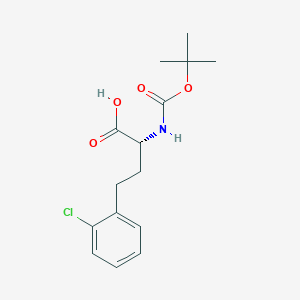
![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride](/img/structure/B15124030.png)
